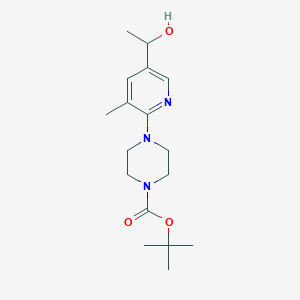

tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate

Description

tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a heterocyclic organic compound featuring a pyridine core substituted with a 1-hydroxyethyl group at position 5 and a methyl group at position 2. The piperazine ring, linked to the pyridine via position 2, is protected by a tert-butoxycarbonyl (Boc) group. This structure is common in medicinal chemistry intermediates, where the Boc group enhances solubility and stability during synthetic processes.

Properties

Molecular Formula |

C17H27N3O3 |

|---|---|

Molecular Weight |

321.4 g/mol |

IUPAC Name |

tert-butyl 4-[5-(1-hydroxyethyl)-3-methylpyridin-2-yl]piperazine-1-carboxylate |

InChI |

InChI=1S/C17H27N3O3/c1-12-10-14(13(2)21)11-18-15(12)19-6-8-20(9-7-19)16(22)23-17(3,4)5/h10-11,13,21H,6-9H2,1-5H3 |

InChI Key |

AXESCURMAAKFLZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CN=C1N2CCN(CC2)C(=O)OC(C)(C)C)C(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate typically involves multiple steps. One common approach is the reaction of piperazine derivatives with pyridine-based intermediates under controlled conditions. The use of tert-butyl groups helps in protecting reactive sites during the synthesis .

Industrial Production Methods

Industrial production methods for this compound often involve the use of flow microreactor systems. These systems allow for efficient and sustainable synthesis by enabling precise control over reaction conditions, such as temperature and pressure .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

Reduction: The compound can be reduced to form different alcohol derivatives.

Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones, while reduction can produce various alcohol derivatives .

Scientific Research Applications

This compound exhibits various biological activities that make it a candidate for therapeutic applications:

- Antidepressant Effects : Research has indicated that similar compounds with piperazine structures can exhibit antidepressant properties through modulation of neurotransmitter systems, particularly serotonin and norepinephrine .

- Anticancer Potential : Compounds with similar structural motifs have been investigated for their ability to inhibit cancer cell proliferation. The presence of pyridine and piperazine rings may contribute to interactions with specific targets in cancer metabolism .

- Neuroprotective Effects : Some studies suggest that derivatives of this compound may offer neuroprotective benefits by preventing neuronal cell death in models of neurodegenerative diseases .

Applications in Research

The applications of tert-butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate span several domains:

Medicinal Chemistry

- Drug Development : The compound serves as a scaffold for developing new drugs targeting central nervous system disorders and cancers.

Chemical Biology

- Biochemical Probes : It can be used as a biochemical probe to study enzyme interactions and cellular pathways due to its ability to modulate biological activity.

Material Science

- Polymer Chemistry : Its derivatives may be incorporated into polymer matrices to enhance material properties or introduce bioactivity.

Case Studies

Mechanism of Action

The mechanism of action of tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound’s key differentiator is the 1-hydroxyethyl-3-methylpyridin-2-yl substituent. Below is a comparative analysis with structurally related analogs:

Stability and Reactivity

- Hydrolytic Stability: Unlike oxazolidinone-containing analogs (e.g., compounds 1a and 1b in ), which degrade in simulated gastric fluid, the target compound’s Boc group and hydroxyethyl substituent likely confer better stability under acidic conditions .

- Synthetic Utility: Bromo- and cyano-substituted analogs (e.g., CAS 1269492-47-8) are pivotal in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), whereas the hydroxyethyl group in the target compound may limit such reactivity but enable hydroxyl-directed modifications (e.g., glycosylation) .

Pharmacological and Industrial Relevance

- Biological Targets : Ferrocene-containing analogs (e.g., ) exhibit unique electrochemical properties for anticancer applications, while the target compound’s hydroxyl group may enhance water solubility for CNS-targeted drugs .

- Market Dynamics: Aminopyridine derivatives (e.g., tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate) are in high demand as intermediates for kinase inhibitors, with a projected CAGR of 8.2% (2019–2031) . The target compound’s niche lies in its balanced polarity, making it suitable for blood-brain barrier penetration.

Biological Activity

Tert-Butyl 4-(5-(1-hydroxyethyl)-3-methylpyridin-2-yl)piperazine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to summarize its biological activity based on diverse research findings, including in vitro studies, structure-activity relationships, and potential therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : C15H23N3O3

- Molecular Weight : 293.367 g/mol

- CAS Number : 857284-20-9

- InChI Key : QKCHWJYIPFBVRD-UHFFFAOYSA-N

The biological activity of this compound is believed to stem from its interaction with various molecular targets involved in cellular signaling pathways. The presence of the piperazine moiety suggests potential interactions with neurotransmitter receptors, while the pyridine ring may contribute to its pharmacological profile.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Studies have shown that derivatives of piperazine, including this compound, can possess significant anticancer properties. For instance, related compounds have demonstrated cytotoxic effects on cancer cell lines, with some exhibiting IC50 values in the low micromolar range against specific tumor types . The mechanism often involves the induction of apoptosis and inhibition of cell proliferation.

Neuroprotective Effects

In vitro studies have suggested that certain piperazine derivatives can protect neuronal cells from oxidative stress and apoptosis. For example, compounds similar to this compound have been shown to inhibit amyloid-beta aggregation, which is crucial in Alzheimer's disease pathology . This neuroprotective effect may be attributed to their ability to modulate cholinergic activity and reduce inflammatory responses.

Antimicrobial Properties

Some studies indicate that piperazine derivatives can exhibit antimicrobial activity against various pathogens. The structural features of this compound may enhance its interaction with bacterial membranes or enzymes, leading to bactericidal effects .

Case Studies and Research Findings

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

- Piperazine Ring : Essential for receptor binding and biological activity.

- Pyridine Substituents : Modifications at the pyridine ring can enhance potency and selectivity.

Research has demonstrated that small changes in the substituents can lead to significant variations in biological activity, emphasizing the importance of SAR studies in drug design.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.